molecular formula C18H22FN3O2S B1388694 Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 892295-87-3

Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B1388694
CAS No.: 892295-87-3
M. Wt: 363.5 g/mol
InChI Key: AFWXGRGAIXAZAC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[45]dec-1-ene-8-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a fluorophenyl group, a thioxo group, and a triazaspirodecene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the fluorophenyl group, and incorporation of the thioxo group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic core or the fluorophenyl group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas such as cancer and infectious diseases.

    Industry: It may have applications in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and the spirocyclic core are likely involved in binding to proteins or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
  • Tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Uniqueness

Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack the thioxo group or have different substituents on the spirocyclic core.

Properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-17(2,3)24-16(23)22-10-8-18(9-11-22)20-14(15(25)21-18)12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXGRGAIXAZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 3
Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 4
Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 5
Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 6
Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

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